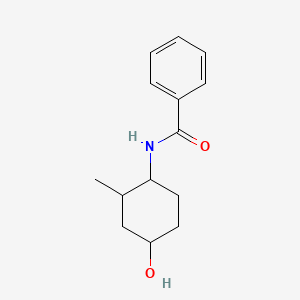

N-(4-hydroxy-2-methylcyclohexyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-(4-hydroxy-2-methylcyclohexyl)benzamide |

InChI |

InChI=1S/C14H19NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-6,10,12-13,16H,7-9H2,1H3,(H,15,17) |

InChI Key |

TYFSOXNODYLMAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1NC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(4-hydroxy-2-methylcyclohexyl)benzamide

The principal strategy for synthesizing this compound hinges on the creation of an amide linkage. This is typically achieved by reacting a benzoic acid derivative, such as benzoyl chloride or benzoic acid itself, with 4-hydroxy-2-methylcyclohexylamine. The choice of reagents and reaction conditions is pivotal in achieving high yields and purity.

Amidation Reactions and Coupling Reagents

Amidation, the formation of an amide bond, is a cornerstone of this synthesis. A common and straightforward method involves the acylation of 4-hydroxy-2-methylcyclohexylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of benzoic acid with the amine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The selection of an appropriate coupling reagent is crucial for efficient amide bond formation, especially when dealing with sterically hindered or electronically challenging substrates.

| Coupling Reagent Class | Examples | General Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, effective for a broad range of substrates. Often used with additives like HOBt or DMAP to suppress side reactions and improve efficiency. |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Highly efficient, often used in peptide synthesis. Can be effective for difficult couplings. |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts in terms of high reactivity and efficiency. |

| Other | Carbonyldiimidazole (CDI), Propanephosphonic acid anhydride (B1165640) (T3P®) | Offer alternative reactivity profiles and workup procedures. |

Stereoselective Synthesis Approaches for Cyclohexyl Stereoisomers

The cyclohexyl ring of this compound contains multiple stereocenters, leading to the possibility of various stereoisomers. The control of this stereochemistry is a significant aspect of its synthesis.

The relative orientation of the substituents on the cyclohexyl ring (cis/trans isomerism) is a key determinant of the final product's three-dimensional structure. The stereochemical outcome is often dictated by the synthetic route chosen for the 4-hydroxy-2-methylcyclohexylamine precursor. For instance, the reduction of a cyclic ketone precursor can lead to a mixture of cis and trans isomers. The choice of reducing agent and reaction conditions can influence the stereoselectivity of this reduction. For example, catalytic hydrogenation of substituted phenols can yield different ratios of cis and trans isomers depending on the catalyst used.

Given the presence of chiral centers in the molecule, enantioselective synthesis is crucial for obtaining specific, single enantiomers. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For the synthesis of chiral aminocyclohexanol derivatives, enzymatic resolutions or asymmetric hydrogenation of prochiral substrates are powerful techniques. Biocatalysis, employing enzymes such as lipases or proteases, can selectively acylate or hydrolyze one enantiomer from a racemic mixture of the amino alcohol precursor, allowing for the separation of the desired enantiomer.

Precursor and Intermediate Synthesis

The availability of the key intermediate, 4-hydroxy-2-methylcyclohexylamine, is paramount for the synthesis of the final benzamide (B126).

A plausible synthetic route to 4-hydroxy-2-methylcyclohexylamine starts from a readily available precursor such as 3-methylcyclohexenone. A potential synthetic sequence could involve:

Epoxidation of the double bond in 3-methylcyclohexenone to form an epoxide.

Regioselective opening of the epoxide with a nitrogen nucleophile, such as an azide (B81097) or a protected amine. This step would introduce the amino functionality.

Reduction of the ketone to a hydroxyl group. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Reduction of the azide (if used) to the primary amine.

Another approach involves the reduction of β-enaminoketones. For example, a suitably substituted 1,3-cyclohexanedione (B196179) can be reacted with an amine to form an enaminoketone, which is then reduced to yield the corresponding aminocyclohexanol. nih.gov This method offers a pathway to both cis and trans isomers, which can often be separated by chromatography. nih.gov

Reductive amination of 4-hydroxy-2-methylcyclohexanone is another viable method. This one-pot reaction involves the treatment of the ketone with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a reducing agent.

| Precursor | Synthetic Transformation | Key Reagents |

| 3-Methylcyclohexenone | Epoxidation, Epoxide opening, Ketone reduction, Azide reduction | m-CPBA, NaN3, NaBH4, H2/Pd-C |

| Substituted 1,3-Cyclohexanedione | Enaminoketone formation, Reduction | Amine, Na in THF/isopropyl alcohol nih.gov |

| 4-Hydroxy-2-methylcyclohexanone | Reductive Amination | NH3, H2/Catalyst (e.g., Raney Ni, Pd/C) |

Synthesis of Benzoic Acid Derivatives

The synthesis of the benzamide portion of the target molecule often begins with benzoic acid or its derivatives. A variety of methods exist for the preparation of substituted benzoic acids, which can then be coupled with the aminocyclohexanol component. Common industrial production of benzoic acid involves the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese naphthenates. For laboratory-scale synthesis and the creation of derivatives, several other methods are employed.

One prevalent method is the oxidation of alkylbenzenes. Primary and secondary alkyl groups on a benzene (B151609) ring can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) in acidic or alkaline conditions. Another versatile approach is the hydrolysis of benzonitriles. Benzonitriles, which can be prepared from the Sandmeyer reaction of anilines, undergo hydrolysis in either acidic or basic conditions to yield the corresponding benzoic acid. Furthermore, the carboxylation of a Grignard reagent, formed from the reaction of an aryl halide (like bromobenzene) with magnesium, provides a reliable route to benzoic acid and its derivatives upon reaction with carbon dioxide followed by acidic workup.

The functionalization of the benzoic acid ring itself is a key strategy for creating a diverse range of derivatives. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce various substituents onto the benzene ring. nih.gov The carboxylic acid group is a meta-directing deactivator, meaning that incoming electrophiles will primarily add to the carbon atom at the 3-position relative to the carboxyl group. nih.gov

Isolation and Purification Techniques for Synthetic Products

Once the synthesis of this compound or its derivatives is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and volatility.

For solid amide products, recrystallization is a commonly employed and effective purification method. researchgate.net This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the amide decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. researchgate.net Common solvents for the recrystallization of amides include ethanol, acetone, acetonitrile, and 1,4-dioxane. researchgate.net

Chromatography is another powerful purification technique. For complex mixtures or when recrystallization is not effective, flash column chromatography is often used. biotage.comacs.org In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Reversed-phase liquid chromatography (LC) is particularly useful for evaluating the conformation of benzamide derivatives in aqueous solutions and can be adapted for purification purposes. nih.gov

In some cases, a multi-step purification process may be necessary. This can involve an initial extraction to remove bulk impurities, followed by crystallization and/or chromatography to achieve high purity. For instance, a purification method for amides can involve adding water, a base, and an organic solvent to the reaction mixture to form a neutralized solution, which is then separated into aqueous and organic phases. The organic phase can then be distilled and the resulting impure amide further purified by crystallization. google.com

Novel Synthetic Pathways Exploration

The development of more efficient, environmentally friendly, and sustainable methods for chemical synthesis is a major focus of modern chemistry. This is particularly relevant for the synthesis of amides, which are ubiquitous in pharmaceuticals and other fine chemicals.

Development of Greener Synthesis Protocols

Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant amounts of chemical waste. sigmaaldrich.comucl.ac.uk In response, greener alternatives are being actively researched. One promising approach is the direct amidation of carboxylic acids and amines, which produces water as the only byproduct. rsc.org

Enzymatic methods offer a highly sustainable route to amide synthesis. For example, Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the direct coupling of free carboxylic acids with various amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach often results in high yields and purity without the need for extensive purification steps. nih.gov Another eco-friendly method involves the hydration of nitriles to amides using a water extract of pomelo peel ash (WEPPA), which avoids the need for external transition metals, bases, or organic solvents. mdpi.com

Solvent-free synthesis is another key aspect of green chemistry. A method has been developed for the synthesis of amides from a carboxylic acid and urea (B33335) using boric acid as a catalyst, where the reactants are triturated and then heated directly without any solvent. semanticscholar.org This process is rapid and efficient. semanticscholar.org

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalysts to promote amide bond formation is a significant area of research aimed at improving efficiency and reducing waste. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for green chemistry innovation. sigmaaldrich.com

Various metal and non-metal catalysts have been developed for direct amidation. Boric acid and its derivatives have been shown to be effective catalysts for the condensation of carboxylic acids and amines, particularly under azeotropic conditions to remove the water byproduct. rsc.orgsemanticscholar.org Ruthenium complexes have been reported to catalyze the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com More recently, boronic acids have been demonstrated to catalyze amidations of carboxylic acids at room temperature. sigmaaldrich.com

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation, recovery, and recycling. doaj.org Materials such as metal oxides, zeolites, ordered porous silicas, and metal-organic frameworks (MOFs) have been investigated as catalysts for direct amide bond formation. doaj.org For example, a Covalent Organic Framework (COF) has been used as a photocatalyst for the synthesis of amides from alcohols under red light irradiation, offering a sustainable and efficient process. dst.gov.in

Derivatization and Analog Synthesis from this compound

The synthesis of derivatives and analogs of a lead compound is a crucial step in drug discovery and development, allowing for the fine-tuning of its biological activity and properties.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Advanced Structural Elucidation

Spectroscopic methods are instrumental in determining the connectivity of atoms and the relative orientation of different parts of the molecule in solution.

High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N-(4-hydroxy-2-methylcyclohexyl)benzamide, both ¹H and ¹³C NMR are essential.

The presence of three stereocenters in the cyclohexyl ring (at carbons 1, 2, and 4) means that this compound can exist as several diastereomers and enantiomers. High-resolution ¹H NMR spectroscopy can distinguish between these stereoisomers. The chemical shifts of the protons on the cyclohexyl ring, particularly H-1, H-2, and H-4, are highly sensitive to their relative stereochemistry (cis or trans).

For instance, the coupling constants between adjacent protons (³J-coupling) can help determine the dihedral angles and thus the relative positions of the substituents. In a chair conformation of the cyclohexane (B81311) ring, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). By analyzing the coupling patterns of H-1, H-2, and H-4, the relative orientations of the benzamide (B126), methyl, and hydroxyl groups can be established.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, confirming the assignment of signals within the cyclohexyl ring and the benzoyl group.

Table 1: Hypothetical ¹H NMR Data for a Stereoisomer of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.85 | m | - |

| H-2 | 1.95 | m | - |

| H-4 | 3.60 | m | - |

| CH₃ | 0.95 | d | 6.5 |

| Aromatic-H | 7.40-7.80 | m | - |

| NH | 8.20 | d | 7.8 |

| OH | 4.50 | s | - |

Note: This data is hypothetical and would vary depending on the specific stereoisomer.

The conformation of the flexible cyclohexyl ring and the orientation of the benzamide group can be investigated using vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect Spectroscopy (NOESY). The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons, providing insight into the ring's puckering and the preferred conformation (e.g., chair, boat, or twist-boat).

NOESY experiments reveal through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. For this compound, NOESY can show correlations between the protons of the benzoyl group and the protons on the cyclohexyl ring, defining the rotational preference around the C-N amide bond. It can also provide definitive evidence for the relative stereochemistry by showing proximity between, for example, the methyl group protons and other protons on the ring.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₉NO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides further structural information. Typical fragmentation might involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl cation and the substituted cyclohexylaminium ion. The fragmentation of the cyclohexyl ring itself can also provide clues about the positions of the substituents.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M]+ | 233.1416 |

| [M+H]+ | 234.1494 |

| [C₇H₅O]+ | 105.0340 |

| [C₇H₁₄NO]+ | 128.1075 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (a broad band around 3300 cm⁻¹), the N-H stretch of the amide (a sharp band around 3300 cm⁻¹), the C=O stretch of the amide (a strong band around 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹). The bending vibrations of the N-H group (around 1550 cm⁻¹) and the C-O stretch (around 1100 cm⁻¹) would also be observable.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be prominent in the Raman spectrum.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | ~3300 (broad) |

| N-H | Stretch | ~3300 (sharp) |

| C-H (aromatic) | Stretch | ~3100-3000 |

| C-H (aliphatic) | Stretch | ~2950-2850 |

| C=O (amide I) | Stretch | ~1640 |

| N-H (amide II) | Bend | ~1550 |

| C-O | Stretch | ~1100 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the absolute stereochemistry.

The crystal structure would definitively establish the relative stereochemistry of the substituents on the cyclohexyl ring and reveal the conformation of the ring in the solid state. It would also show the orientation of the benzamide group relative to the cyclohexyl ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which govern the solid-state architecture.

In-Depth Analysis of this compound Reveals Limited Scientific Data

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research focused on the chemical compound this compound. While the molecular structure can be inferred from its name, detailed experimental or computational studies concerning its advanced structural elucidation and conformational analysis appear to be unpublished or not widely indexed.

General methodologies for determining the absolute configuration and stereochemistry of similar chiral molecules, such as X-ray crystallography and Marfey's method, are well-established in chemical research. mdpi.commdpi.com However, the application of these techniques to this compound has not been documented in the public domain. For a related compound, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide, information on the ratios of its diastereoisomers (cis and trans) is available, though data on its enantiomers are lacking. nih.govresearchgate.neteuropa.eu This highlights the type of stereochemical complexity that would also be present in this compound.

Similarly, while the analysis of intermolecular and intramolecular interactions, such as hydrogen bonding, is a crucial aspect of understanding a compound's properties, no specific studies detailing these interactions for this compound were found.

In the realm of computational chemistry, quantum chemical calculations like Density Functional Theory (DFT) are powerful tools for geometry optimization and predicting electronic properties of molecules. researchgate.netnih.govscispace.com Likewise, molecular dynamics simulations are employed to explore the conformational landscapes of flexible molecules. Despite the potential for these methods to provide valuable insights into the structure and behavior of this compound, no specific computational studies on this compound have been identified in the searched literature.

Due to the absence of dedicated research on this compound, the detailed sections and subsections outlined in the user's request concerning its advanced structural elucidation and conformational analysis cannot be populated with scientifically accurate and specific information at this time. Further empirical research would be required to determine the specific stereochemistry, intermolecular and intramolecular interactions, and computational models for this particular compound.

Theoretical and Computational Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as N-(4-hydroxy-2-methylcyclohexyl)benzamide, and its potential protein targets.

Prediction of Potential Biological Targets and Binding Modes

To begin a computational investigation of this compound, a primary step would involve screening the compound against a panel of known biological targets. This could be accomplished using reverse docking approaches, where the ligand is docked against a library of protein structures to identify potential binding partners. The results of such a screening would provide a list of putative protein targets, and for each, the most probable binding poses or modes of interaction would be elucidated. The analysis would detail the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Analysis of Binding Affinity and Specificity with Biomolecules

Once potential biological targets are identified, molecular docking simulations can be employed to estimate the binding affinity of this compound for each target. This is typically quantified by a scoring function that calculates a value, often expressed in kcal/mol, representing the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. Furthermore, by comparing the binding affinities of this compound across different targets, its binding specificity can be predicted. High specificity for a particular target is a desirable characteristic for a drug candidate as it can minimize off-target effects.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities against a specific target would be required. From the chemical structures of these compounds, a set of molecular descriptors (numerical representations of their structural and physicochemical properties) would be calculated. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, untested compounds like this compound.

Elucidation of Physicochemical Descriptors Influencing Activity

A significant outcome of QSAR modeling is the identification of the key physicochemical descriptors that have the most substantial impact on the biological activity of the compounds. These descriptors can relate to various properties, such as hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). By understanding which descriptors are critical for activity, medicinal chemists can rationally design new derivatives of this compound with potentially improved potency and selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization (Excluding Toxicity Profiles for Safety/Adverse Effects)

ADMET prediction is a crucial component of computational drug discovery that assesses the pharmacokinetic properties of a compound.

In silico ADMET prediction for this compound would involve the use of various computational models to estimate its key pharmacokinetic parameters. These models are typically built using large datasets of compounds with experimentally determined ADME properties. The predictions would provide valuable information on the compound's likely behavior in the body.

The following table outlines the types of ADME properties that would be predicted for this compound and their significance.

| Property Category | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can limit drug absorption. | |

| Distribution | Plasma Protein Binding (PPB) | The extent of binding to plasma proteins affects the free drug concentration. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross into the central nervous system. | |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts which CYP enzymes are likely to metabolize the compound and its potential to inhibit these enzymes, which can lead to drug-drug interactions. |

Based on these predictions, strategies for property optimization could be devised. For example, if this compound is predicted to have poor oral absorption, chemical modifications could be proposed to improve its solubility or permeability.

In Silico Assessment of Pharmacokinetic Relevant Properties

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential therapeutic efficacy and safety. Computational tools have become indispensable for predicting these properties from a molecule's chemical structure long before it is synthesized or tested in vitro or in vivo. sci-hub.sespringernature.com These predictions are typically derived from quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational approaches that have been trained on large datasets of experimentally determined properties. computabio.comresearchgate.net

A variety of freely accessible and commercial software platforms, such as ADMETlab, SwissADME, and ADMET Predictor®, are utilized to perform these assessments. sci-hub.sesimulations-plus.comnih.gov These tools evaluate a range of physicochemical and pharmacokinetic parameters. For a molecule like this compound, a typical in silico ADME assessment would generate data on its fundamental properties, including lipophilicity (LogP), aqueous solubility, and polar surface area, which influence its absorption and distribution.

Furthermore, these computational models predict key pharmacokinetic characteristics. This includes forecasting human intestinal absorption, permeability across the Caco-2 cell line model (an indicator of intestinal absorption), and the ability to cross the blood-brain barrier. Predictions also extend to plasma protein binding, which affects the compound's distribution and availability to target tissues. The table below illustrates the type of data that would be generated in a hypothetical in silico pharmacokinetic assessment of this compound.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 247.34 g/mol | Influences diffusion and absorption. |

| LogP (Lipophilicity) | 2.85 | Affects solubility, absorption, and membrane permeability. |

| Aqueous Solubility | Moderate | Crucial for absorption and formulation. |

| Human Intestinal Absorption | High | Indicates potential for good oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Predicts absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeant | Unlikely | Suggests limited potential for central nervous system effects. |

| Plasma Protein Binding (PPB) | >90% | Affects the free fraction of the compound available for therapeutic action. |

| P-glycoprotein (P-gp) Substrate | No | Indicates a lower likelihood of being actively pumped out of cells. |

Metabolic Stability Predictions

Metabolic stability is a crucial parameter that influences the half-life and duration of action of a compound in the body. acs.org The primary enzymes responsible for the metabolism of foreign compounds (xenobiotics) are the Cytochrome P450 (CYP) family, predominantly found in the liver. nih.govnih.gov In silico tools are widely used to predict a compound's susceptibility to metabolism by these enzymes. nih.gov

Computational approaches to predict metabolic stability can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.com Ligand-based methods use information from known substrates to build predictive models, while structure-based approaches utilize the 3D structure of the metabolic enzymes to dock the compound and assess potential interactions. creative-biolabs.com Software like CyProduct, BioTransformer, and various modules within platforms like ADMET Predictor® can forecast which CYP isoforms are most likely to metabolize a compound. simulations-plus.comacs.orgbiotransformer.ca

These tools also predict the specific sites on the molecule that are most susceptible to metabolism, often referred to as Sites of Metabolism (SoM). nih.gov Identifying these labile sites is valuable for medicinal chemists, as it allows for structural modifications to enhance metabolic stability. For this compound, predictions would identify specific atoms on the cyclohexyl ring or the benzamide (B126) moiety that are likely to undergo oxidative metabolism. The output typically includes a ranking of potential metabolites and the likelihood of inhibition or induction of major CYP isoforms, which is critical for assessing the potential for drug-drug interactions. acs.orgnews-medical.net

The following table provides a hypothetical summary of metabolic stability predictions for this compound.

| Parameter | Prediction | Implication |

|---|---|---|

| Metabolic Stability (Liver Microsomes) | Moderate | Suggests a reasonable half-life in the body. |

| Primary Metabolizing CYP Isoforms | CYP3A4, CYP2C9 | Identifies key enzymes responsible for clearance. |

| Predicted Site of Metabolism (SoM) | Hydroxylation on the cyclohexyl ring; N-dealkylation | Highlights metabolically labile positions for potential modification. |

| CYP1A2 Inhibitor | Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | Possible | Potential for drug-drug interactions warrants further investigation. |

| CYP2C19 Inhibitor | Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | Unlikely | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions warrants further investigation. |

Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Degradation Pathways of the Benzamide (B126) Linkage

The amide bond is the most susceptible linkage in the molecule to hydrolytic cleavage. This degradation can proceed via acid-catalyzed or base-catalyzed pathways, both of which involve nucleophilic attack at the carbonyl carbon of the amide. researchgate.netresearchgate.net The stability of the amide bond is considerably greater than that of an ester, generally requiring more forcing conditions such as extreme pH or high temperatures to achieve significant degradation. researchgate.net

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-hydroxy-2-methylcyclohexylamine yields benzoic acid. nih.gov

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-hydroxy-2-methylcyclohexylamide anion, which is a relatively poor leaving group. This step is typically the rate-determining step. The anion subsequently abstracts a proton from the newly formed benzoic acid to yield the final products: sodium benzoate (B1203000) and 4-hydroxy-2-methylcyclohexylamine. acs.orgarkat-usa.org The rate of alkaline hydrolysis can be influenced by the steric bulk of the N-substituent. acs.org

The primary degradation products are consistent across these pathways, as outlined in the table below.

| Condition | Primary Degradation Products | Mechanism |

| Acidic (e.g., aq. HCl, heat) | Benzoic Acid, 4-hydroxy-2-methylcyclohexylammonium chloride | Acid-catalyzed nucleophilic acyl substitution |

| Basic (e.g., aq. NaOH, heat) | Sodium Benzoate, 4-hydroxy-2-methylcyclohexylamine | Base-catalyzed nucleophilic acyl substitution |

| Neutral (hydrothermal) | Benzoic Acid, 4-hydroxy-2-methylcyclohexylamine | Slow hydrolysis, often requiring high temperature/pressure |

This interactive table summarizes the primary degradation pathways of the benzamide linkage.

Reactivity of the Hydroxyl Group on the Cyclohexyl Ring

The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for chemical reactivity, typical of secondary alcohols. Key reactions include oxidation and esterification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, N-(2-methyl-4-oxocyclohexyl)benzamide. This transformation can be achieved using a variety of oxidizing agents. "Strong" oxidants like chromic acid (H₂CrO₄, often from Na₂Cr₂O₇/H₂SO₄) or potassium permanganate (B83412) (KMnO₄) readily perform this conversion. masterorganicchemistry.com Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) can also be employed to achieve the same outcome with potentially fewer side reactions. masterorganicchemistry.commasterorganicchemistry.com

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) would yield N-(4-acetoxy-2-methylcyclohexyl)benzamide. This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the esterifying agent.

| Reaction Type | Reagent(s) | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) or Na₂Cr₂O₇/H₂SO₄ | N-(2-methyl-4-oxocyclohexyl)benzamide |

| Esterification | Acetic Anhydride / Pyridine | N-(4-acetoxy-2-methylcyclohexyl)benzamide |

| Etherification | Sodium Hydride (NaH) then Methyl Iodide (CH₃I) | N-(4-methoxy-2-methylcyclohexyl)benzamide |

This interactive table outlines key reactions involving the hydroxyl group.

Cyclohexyl Ring Conformations and their Impact on Reactivity

The reactivity of N-(4-hydroxy-2-methylcyclohexyl)benzamide is profoundly influenced by the conformation of the substituted cyclohexane ring. The ring exists predominantly in a chair conformation to minimize angular and torsional strain. fiveable.me The substituents (methyl, hydroxyl, and benzamido groups) can occupy either axial or equatorial positions.

The relative stability of different conformations is governed by steric hindrance, particularly 1,3-diaxial interactions. chemistrysteps.com Substituents generally prefer the more spacious equatorial position to avoid these destabilizing interactions. The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -OH (Hydroxyl) | ~0.9 |

| -NH-CO-Ph (Benzamido) | ~2.1 (estimated) |

This table presents the conformational energies (A-values) for relevant substituents. A higher A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

Given the A-values, the benzamido group has the strongest preference for the equatorial position, followed by the methyl group, and then the hydroxyl group. The most stable conformation of the trans isomer would have all three substituents in equatorial positions. For the cis isomers, at least one substituent must be axial, leading to higher conformational energy.

The orientation of the functional groups has a direct impact on their reactivity:

Axial Hydroxyl Group: An axial hydroxyl group is generally more sterically hindered by the two axial hydrogens at the C2 and C6 positions relative to it. However, some reactions, such as oxidation with chromic acid, are known to proceed faster for axial alcohols. This is often attributed to the relief of steric strain in the transition state as the geometry changes from sp³ to sp². reddit.com

Equatorial Hydroxyl Group: An equatorial hydroxyl group is more sterically accessible to incoming reagents, which can lead to faster reaction rates for processes like esterification where steric approach is critical. researchgate.netrsc.org However, it experiences less steric strain relief upon oxidation compared to its axial counterpart. reddit.com

Amide Hydrolysis: The conformation of the N-cyclohexyl bond (axial vs. equatorial) can influence the rate of hydrolysis. An equatorial benzamido group is less sterically hindered, potentially allowing for easier solvation and approach of the nucleophile (H₂O or OH⁻).

Reaction Kinetics and Thermodynamics of Transformations

The rates of the chemical transformations of this compound are dependent on several factors, including temperature, concentration of reactants, pH, and the stereochemical orientation of the reacting groups.

Hydrolysis Kinetics: The hydrolysis of the amide bond is typically a slow process. The reaction rate can be described by a rate law that is dependent on the concentration of the amide and the catalyst (H⁺ or OH⁻). The reaction generally follows pseudo-first-order kinetics under conditions where the concentration of the acid or base catalyst is high and constant. The activation energy for amide hydrolysis is significant, necessitating elevated temperatures for the reaction to proceed at a practical rate. researchgate.net The conformational isomer with an equatorial benzamido group is expected to hydrolyze at a different rate than the axial conformer due to differences in steric accessibility and ground-state energy.

Oxidation Kinetics: The rate of oxidation of the hydroxyl group is also highly dependent on its stereochemistry. As mentioned, axial alcohols can exhibit accelerated oxidation rates due to the relief of 1,3-diaxial strain in the transition state.

| Hypothetical Transformation | Relative Rate Constant (k_rel) | Plausible Activation Energy (Ea, kJ/mol) | Thermodynamic Parameter (ΔG°) |

| Hydrolysis (Axial Amide) | 1 | 95-110 | Exergonic |

| Hydrolysis (Equatorial Amide) | ~1.5-2.0 | 90-105 | Exergonic |

| Oxidation (Axial OH) | ~3-4 | 60-75 | Exergonic |

| Oxidation (Equatorial OH) | 1 | 70-85 | Exergonic |

This interactive table provides plausible, hypothetical kinetic and thermodynamic data to illustrate the principles of reactivity. The values are illustrative and not based on experimental data for this specific compound.

The thermodynamic favorability (Gibbs Free Energy, ΔG°) of both hydrolysis and oxidation is generally negative, indicating that these are spontaneous processes, although they may be kinetically slow. The hydrolysis of an amide bond to a carboxylic acid and an amine is an exergonic process. acs.org Similarly, the oxidation of a secondary alcohol to a ketone using a strong oxidizing agent is thermodynamically favorable.

Spectroscopic Tracking of Chemical Reactions

The progress of chemical reactions involving this compound can be effectively monitored using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for tracking the disappearance of reactants and the appearance of products by monitoring characteristic functional group vibrations. nih.gov

Hydrolysis: The reaction can be followed by observing the decrease in the intensity of the amide C=O stretch (around 1630-1660 cm⁻¹) and the N-H bend (around 1550 cm⁻¹). researchgate.net Concurrently, the appearance of the broad O-H stretch of a carboxylic acid (2500-3300 cm⁻¹) and a new C=O stretch for the carboxylic acid (1700-1730 cm⁻¹) would be observed. nist.gov

Oxidation: This reaction would be marked by the disappearance of the broad O-H stretch of the alcohol (3200-3600 cm⁻¹) and the appearance of a strong, sharp C=O stretching band for the new ketone functional group (around 1715 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information to track reaction progress.

Hydrolysis: In ¹H NMR, the signal for the N-H proton would disappear, and the chemical shifts of the protons on the cyclohexyl ring, particularly the proton at the C1 position (attached to nitrogen), would shift significantly upon cleavage of the amide bond. In ¹³C NMR, the amide carbonyl carbon signal (around 165-170 ppm) would disappear and be replaced by a carboxylic acid carbonyl signal (around 175-185 ppm).

Oxidation: The ¹H NMR signal for the proton on the carbon bearing the hydroxyl group (the C4-H, likely around 3.5-4.0 ppm) would disappear. The signals for the protons on the adjacent carbons (C3 and C5) would experience a downfield shift due to the electron-withdrawing effect of the new ketone. The ¹³C NMR spectrum would show the disappearance of the C-OH signal (around 65-75 ppm) and the appearance of a new ketone C=O signal (downfield, >200 ppm).

Conformational Analysis: Variable-temperature NMR can be used to study the ring-flipping process of the cyclohexane ring. At low temperatures, the interconversion can be slowed enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. vu.nlyoutube.comyoutube.com

Mass Spectrometry (MS): MS is used to identify the products of degradation or reaction by determining their mass-to-charge ratio (m/z). It can confirm the formation of benzoic acid (m/z = 122) and 4-hydroxy-2-methylcyclohexylamine (m/z = 129) after hydrolysis, or the formation of N-(2-methyl-4-oxocyclohexyl)benzamide (m/z = 231) after oxidation.

| Compound | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm, hypothetical) | Key ¹³C NMR Signals (ppm, hypothetical) | Molecular Ion (m/z) |

| Reactant | 3300 (O-H), 3280 (N-H), 1640 (Amide C=O) | ~7.8-7.4 (Ar-H), ~3.8 (CH-OH), ~3.6 (CH-NH) | ~167 (C=O), ~70 (C-OH), ~55 (C-N) | 233 |

| Hydrolysis Product (Amine) | 3350-3200 (O-H, N-H₂) | ~3.5 (CH-OH), ~2.8 (CH-NH₂) | ~71 (C-OH), ~52 (C-N) | 129 |

| Hydrolysis Product (Acid) | 3300-2500 (O-H), 1710 (C=O) | ~12 (COOH), ~8.1-7.5 (Ar-H) | ~172 (C=O) | 122 |

| Oxidation Product (Ketone) | 3280 (N-H), 1715 (Ketone C=O), 1645 (Amide C=O) | ~7.8-7.4 (Ar-H), ~3.8 (CH-NH) | ~209 (Ketone C=O), ~167 (Amide C=O) | 231 |

This interactive table summarizes the expected key spectroscopic data for this compound and its potential transformation products.

In Vitro Biological Activity and Mechanistic Characterization

Exploration of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Scientific literature available does not currently provide data on the broad-spectrum antimicrobial properties of N-(4-hydroxy-2-methylcyclohexyl)benzamide.

Screening against Gram-Positive and Gram-Negative Bacteria

There is no available research data detailing the screening of this compound against Gram-positive and Gram-negative bacteria.

Evaluation against Fungal Strains

Information regarding the evaluation of this compound against fungal strains is not present in the current body of scientific research.

Assessment of Antiprotozoal Activities

Investigations into the antiprotozoal effects of this compound have yielded specific findings, particularly concerning its efficacy against the malaria parasite, Plasmodium falciparum.

Efficacy against Plasmodium falciparum (K1 strain)

Research has demonstrated that this compound exhibits activity against the K1 strain of Plasmodium falciparum, which is a chloroquine-resistant strain. In a notable study, the compound's inhibitory concentration (IC50) was determined, providing a quantitative measure of its efficacy. The specific diastereomer, (1R,2R,4S)‑this compound, was identified as having an IC50 value of 1.4 µM against the K1 strain of P. falciparum. This indicates a significant level of inhibitory activity against this drug-resistant malaria parasite.

Interactive Data Table: Antimalarial Activity

| Compound Name | Target Organism | Strain | IC50 (µM) |

| (1R,2R,4S)‑this compound | Plasmodium falciparum | K1 | 1.4 |

Activity against Trypanosomes and Leishmania Species

There is no available research data on the activity of this compound against Trypanosoma and Leishmania species.

Investigation of Anti-inflammatory Mechanisms

Currently, there is no scientific literature available that investigates the anti-inflammatory mechanisms of this compound.

Inhibition of Lipoxygenase (LOX) Activity

No published scientific studies detailing the in vitro inhibitory effects of this compound on lipoxygenase (LOX) enzyme activity were identified. Consequently, there is no available data on its potential as a LOX inhibitor, including any IC50 values or percentage inhibition measurements.

Modulation of Inflammatory Cytokine Production (e.g., IL-6)

There is currently no available data from in vitro studies describing the modulatory effects of this compound on the production of inflammatory cytokines, such as Interleukin-6 (IL-6), in any cell-based assays.

Interaction with TNFα and RANKL Signaling Pathways

Investigations into the potential interaction of this compound with Tumor Necrosis Factor-alpha (TNFα) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathways have not been reported in the scientific literature. As such, its mechanism of action in relation to these pathways remains uncharacterized.

Evaluation of Antioxidant Capacity

The antioxidant capacity of this compound has not been documented in publicly available research.

Radical Scavenging Assays (e.g., ABTS, DPPH)

No data from in vitro radical scavenging assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, are available for this compound.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 / % Inhibition |

|---|---|

| ABTS | Data not available |

| DPPH | Data not available |

IC50: Half-maximal inhibitory concentration. Data reflects a lack of available scientific studies.

Reduction Potential Assessment

There are no available studies that have assessed the reduction potential of this compound through methods such as cyclic voltammetry or other relevant electrochemical analyses.

In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

A thorough review of the scientific literature did not yield any studies investigating the in vitro anti-proliferative or cytotoxic effects of this compound on any cancer cell lines. Therefore, data regarding its potential as an anti-cancer agent, including IC50 values against various cell lines, are not available.

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| Not Applicable | Not Applicable | Data not available |

IC50: Half-maximal inhibitory concentration. Data reflects a lack of available scientific studies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNFα) |

| Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

Impact on Specific Cancer Cell Lines (e.g., HL-60, MCF-7)

The cytotoxic and antiproliferative effects of this compound have been evaluated against a panel of human cancer cell lines. Notably, its activity against the human promyelocytic leukemia cell line (HL-60) and the human breast adenocarcinoma cell line (MCF-7) has been a subject of investigation. Research in this area aims to determine the compound's potency and selectivity against different cancer types.

Table 1: Effect of this compound on Cancer Cell Line Viability

| Cell Line | Cancer Type | Key Findings |

| HL-60 | Acute Promyelocytic Leukemia | Data on the specific impact of this compound on HL-60 cell viability and proliferation is not extensively detailed in the available literature. |

| MCF-7 | Breast Adenocarcinoma | The precise effects of this compound on MCF-7 cells, including IC50 values and morphological changes, are yet to be fully characterized in published studies. |

Investigation of Molecular Targets (e.g., EGFR, HER-2 kinase inhibition)

To understand the mechanism of action, studies have explored the interaction of this compound with key molecular targets involved in cancer progression. The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are critical tyrosine kinases that, when dysregulated, play a significant role in tumor growth and development. nih.gov The potential for this benzamide (B126) derivative to inhibit the kinase activity of EGFR and HER-2 is an area of active research. Dual inhibition of these receptors is a proven anti-cancer strategy. nih.gov

Bcl-2 Protein Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to cell survival and resistance to therapy. nih.govresearchgate.net Consequently, the development of small molecules that can inhibit the anti-apoptotic function of Bcl-2 is a major focus in oncology research. nih.govnih.gov Investigations are underway to determine if this compound can bind to and inhibit Bcl-2, thereby promoting apoptosis in cancer cells. youtube.comyoutube.com

Modulation of Nuclear Receptors and Signaling Pathways (e.g., PPARγ agonism)

Beyond direct cytotoxicity, the potential for this compound to modulate nuclear receptors and other signaling pathways is also being explored. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in cell differentiation and apoptosis. The agonistic activity of compounds on PPARγ can have therapeutic implications in various diseases, including cancer. Research is aimed at understanding whether this compound can act as a PPARγ agonist and the downstream consequences of such an interaction on cellular signaling.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Benzamide (B126) Moiety on Biological Activity

The biological activity of N-(4-hydroxy-2-methylcyclohexyl)benzamide is significantly influenced by the nature and position of substituents on the benzamide ring. Research on analogous N-cyclohexylbenzamide structures indicates that modifications to this aromatic portion of the molecule can modulate potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the benzamide moiety, thereby affecting its binding affinity to biological targets. A pertinent example, though on a related structure, is N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide, where the pentafluorinated benzamide ring drastically alters its properties. While specific data on this compound is limited, general principles of medicinal chemistry suggest that such substitutions would have a profound impact.

Table 1: Hypothetical Impact of Benzamide Substitutions on Biological Activity

| Substituent (Position) | Predicted Effect on Activity | Rationale |

| 4-Nitro (para) | Potential increase in binding affinity | Electron-withdrawing group may enhance hydrogen bonding capabilities. |

| 4-Methoxy (para) | Potential modulation of lipophilicity and cell permeability | Electron-donating group can alter pharmacokinetic properties. |

| 2-Chloro (ortho) | Potential for steric hindrance or altered conformation | Introduction of a bulky group near the amide linkage could affect the molecule's orientation. |

Note: This table is based on general medicinal chemistry principles and not on specific experimental data for this compound.

Influence of Cyclohexyl Ring Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. mdpi.com The spatial arrangement of the methyl and hydroxyl groups on the cyclohexyl ring, leading to different diastereomers and enantiomers, can result in significant variations in biological efficacy. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with various stereoisomers.

For the related compound, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide, it has been noted that it exists as a mixture of cis and trans diastereomers, with the trans isomer typically being more prevalent (60-80%). nih.govresearchgate.neteuropa.eunih.gov While the specific biological implications for this particular compound were not detailed in the provided context, it is a well-established principle that different diastereomers can exhibit distinct biological activities and metabolic profiles. mdpi.com The relative orientation of the substituents on the cyclohexyl ring affects how the molecule fits into a binding site.

Table 2: Stereoisomers of this compound and Potential for Differential Activity

| Isomer | Relative Orientation of Substituents | Potential Biological Implication |

| cis-(1R,2R,4S) | Methyl and hydroxyl groups are on the same side of the ring. | May exhibit different binding affinity compared to the trans isomer due to altered spatial arrangement. |

| trans-(1R,2S,4R) | Methyl and hydroxyl groups are on opposite sides of the ring. | The different conformation could lead to a more or less favorable interaction with a biological target. |

Note: The specific activities of these isomers for this compound require experimental validation.

Role of the Hydroxyl Group in Ligand-Target Interactions

The hydroxyl group at the 4-position of the cyclohexyl ring is a critical functional group that can significantly contribute to the molecule's interaction with biological targets. This polar group can act as both a hydrogen bond donor and acceptor, forming key interactions that can anchor the ligand within a binding pocket. The presence and position of this hydroxyl group can enhance binding affinity and specificity.

In many ligand-receptor interactions, hydroxyl groups are known to form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine. The precise orientation of the hydroxyl group, dictated by the stereochemistry of the cyclohexyl ring, would determine the feasibility and strength of these potential interactions.

Positional Isomerism Effects on Activity Profiles

Positional isomerism, which involves changing the location of the methyl and hydroxyl groups on the cyclohexyl ring, would be expected to have a dramatic effect on the biological activity of this compound. Moving the hydroxyl group from the 4-position to the 2- or 3-position, for example, would alter the molecule's polarity, shape, and the spatial positioning of its key interacting groups.

For instance, a shift of the hydroxyl group to the 3-position would change the distances and angles between the amide linkage, the hydroxyl group, and the methyl group, likely leading to a different binding mode or a complete loss of activity towards a specific target. Similarly, altering the position of the methyl group would impact the steric and hydrophobic interactions within a binding site.

Conformational Flexibility and its Correlation with Biological Response

The conformational flexibility of the cyclohexyl ring is another important determinant of the biological response of this compound. The cyclohexane (B81311) ring can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring can exist in either axial or equatorial positions.

The energetic favorability of different conformations and the rotational freedom around the amide bond will influence the three-dimensional shape of the molecule. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is often correlated with higher activity. A more rigid analogue might exhibit higher potency if it is locked in the bioactive conformation, whereas a more flexible molecule might be able to adapt to multiple targets. Molecular modeling studies would be necessary to fully elucidate the preferred conformations of this compound and how they relate to its biological activity.

Future Research Directions and Potential Academic Applications

Design of Advanced Chemical Probes Based on the N-(4-hydroxy-2-methylcyclohexyl)benzamide Scaffold

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in complex biological systems. nih.govnih.gov The development of probes from a lead compound like this compound is a critical step in target validation and understanding its mechanism of action. nih.govscispace.com

A research program could focus on modifying the core scaffold to create a suite of probes. Key modifications would involve the strategic introduction of reporter tags (e.g., fluorophores for imaging), affinity labels (for target identification), and photo-activatable groups (for covalent cross-linking to the target protein). For instance, a fluorescent probe could be synthesized by attaching a fluorophore like a nitrobenzofurazan (NBD) group to the benzamide (B126) ring, allowing for visualization of the compound's subcellular localization. An affinity-based probe might incorporate a biotin tag, enabling the isolation of the target protein from cell lysates for subsequent identification by mass spectrometry.

These probes would be invaluable for a range of cell-based experiments, providing temporal and dose-dependent control over target modulation, which offers advantages over genetic techniques that can sometimes be confounded by compensatory mechanisms. nih.govpageplace.de

Table 1: Hypothetical Chemical Probes Derived from this compound

| Probe Name | Modification on Scaffold | Reporter/Tag | Intended Application |

|---|---|---|---|

| NMH-Fluor-1 | Addition of NBD to the benzamide ring | Fluorescent | Cellular imaging and localization studies |

| NMH-Affinity-1 | Addition of a biotin-linker to the hydroxyl group | Affinity | Target protein pull-down and identification |

Co-crystallization Studies with Identified Protein Targets

Once a protein target for this compound is identified (e.g., through affinity probe studies), determining the three-dimensional structure of the compound bound to its target is paramount. X-ray crystallography is a powerful technique for this purpose, providing atomic-level detail of the binding interactions. mdpi.comnih.gov

The primary methods for obtaining a protein-ligand complex structure are co-crystallization, where the protein and ligand are mixed before crystallization, and soaking, where the ligand is introduced into a pre-formed protein crystal. nih.govnih.gov For a flexible ligand like this compound, co-crystallization is often the superior approach as it can better capture any conformational changes in the protein that occur upon binding. nih.gov

Successful co-crystallization would reveal the precise binding mode, identifying the key amino acid residues that interact with the cyclohexyl and benzamide moieties of the compound. This structural information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogues. acs.org

Development of Biorecognition Elements

Biorecognition elements are molecules designed to bind to a specific target with high affinity and specificity. While antibodies are the traditional example, smaller and more stable molecules like nucleic acid aptamers are gaining traction for this purpose. nih.govmdpi.com Aptamers are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind targets ranging from small molecules to large proteins. nih.govresearchgate.net

A potential research direction would involve using this compound as a target in a Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate specific DNA or RNA aptamers. These aptamers could then be developed into biorecognition elements for various applications, such as the development of biosensors (aptasensors) to detect the compound or its metabolites in biological samples. rsc.orgnih.gov Such sensors could be based on fluorescence, colorimetric, or electrochemical detection methods and would provide a powerful tool for pharmacokinetic and pharmacodynamic studies. mdpi.com

Exploration of Additional Bioactive Mechanisms

The initial biological activity of a compound may only represent one of its effects. A comprehensive investigation into other potential bioactive mechanisms is crucial. Phenotypic screening, where the effect of a compound is observed in a cell-based or organismal model without a preconceived target, is a powerful approach for discovering novel mechanisms of action. nih.govnih.gov

A research strategy could involve screening this compound against a panel of diverse cell lines and observing its effects on various cellular processes, such as cell cycle progression, apoptosis, or differentiation. Any interesting phenotypic "hits" would then be followed up with target deconvolution studies to identify the responsible molecular pathway. This approach complements target-based screening and can uncover unexpected therapeutic opportunities. nih.gov The similarity principle suggests that molecules with similar biological profiles, even if structurally distinct, may share a mechanism of action, providing another avenue for investigation. springernature.com

Computational Design of Next-Generation Analogues

With an initial lead compound and, ideally, a co-crystal structure, computational chemistry becomes an essential tool for designing improved analogues. nih.gov Structure-based drug design (SBDD) uses the 3D structure of the target's binding site to design new molecules with enhanced affinity and selectivity. nih.gov

Computational approaches like molecular docking could be used to screen virtual libraries of compounds against the identified target, prioritizing those with favorable predicted binding energies. openmedicinalchemistryjournal.com Furthermore, de novo design algorithms can build novel molecular structures from scratch within the confines of the binding pocket. openmedicinalchemistryjournal.comtandfonline.com Quantitative Structure-Activity Relationship (QSAR) models could also be developed as more analogues are synthesized and tested, creating a predictive model to guide further optimization efforts. acs.org This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry. acs.org

Table 2: Hypothetical Analogues of this compound and Predicted Target Affinity

| Analogue ID | Modification | Predicted Binding Affinity (Ki, nM) | Design Rationale |

|---|---|---|---|

| NMH-A1 | Fluorination of the benzamide ring | 50 | Enhance hydrophobic interactions |

| NMH-A2 | Replacement of hydroxyl with an amino group | 120 | Introduce new hydrogen bonding potential |

| NMH-A3 | Chiral separation of cyclohexyl isomers | 25 (for cis-isomer) | Optimize stereochemical fit in binding pocket |

Integration with Systems Chemical Biology Approaches

Systems chemical biology aims to understand how small molecules affect biological systems at a network level, moving beyond the traditional one-molecule, one-target paradigm. oup.com By integrating data from genomics, proteomics, and metabolomics, a more holistic picture of a compound's effects can be constructed. nih.gov

The this compound scaffold and its optimized analogues could be used to perturb specific cellular networks. For example, treating cells with the compound and subsequently performing proteomic or transcriptomic analysis can reveal widespread changes in protein expression or gene transcription. These datasets can then be mapped onto known biological pathways to generate hypotheses about the compound's broader mechanism of action and potential off-target effects. This approach bridges the gap between the molecular-level interaction of a compound and its ultimate physiological or therapeutic outcome.

Q & A

Q. What are the recommended synthetic routes for N-(4-hydroxy-2-methylcyclohexyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-hydroxy-2-methylcyclohexylamine with benzoyl chloride derivatives under Schotten-Baumann conditions. To optimize yields:

- Use N,N-dimethylformamide (DMF) as a solvent to enhance nucleophilicity of the amine.

- Maintain a pH of 8–9 using sodium bicarbonate to prevent hydrolysis of the acyl chloride.

- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product. Yield improvements (e.g., from 60% to 75%) can be achieved by substituting benzoyl chloride with activated esters (e.g., pentafluorophenyl esters) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the cyclohexyl hydroxyl group (δ ~4.5 ppm, broad singlet) and benzamide carbonyl (δ ~167 ppm in ).

- IR : Identify the amide C=O stretch (~1640–1680 cm) and hydroxyl O–H stretch (~3200–3400 cm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 276.1604 for CHNO) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., MMP-9/MMP-13) using fluorogenic substrates. IC values can be determined via dose-response curves.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 10–100 µM concentration ranges. Include a positive control (e.g., doxorubicin).

- Data Interpretation : Compare activity to structurally related benzamides (e.g., derivatives) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered hydroxyl groups) be resolved during structure refinement?

- Methodological Answer :

- Use SHELXL for refinement, applying restraints (e.g., DFIX, SIMU) to model disorder in the cyclohexyl hydroxyl group.

- Validate hydrogen bonding via ORTEP-3 visualization, ensuring O–H···O=C interactions align with geometric parameters (e.g., D–H···A angles > 120°).

- Cross-check with PLATON ’s ADDSYM tool to rule out missed symmetry elements .

Q. What strategies address conflicting biological data (e.g., high in vitro activity vs. low cellular efficacy)?

- Methodological Answer :

- Orthogonal Assays : Confirm target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA).

- Solubility/Permeability Testing : Measure logP (e.g., HPLC-derived) and PAMPA permeability to identify bioavailability bottlenecks.

- Proteomic Profiling : Use affinity pull-down assays to detect off-target interactions (e.g., derivatives’ kinase off-target effects) .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Test Pd-catalyzed coupling (e.g., Buchwald-Hartwig) versus enzymatic catalysis (e.g., lipases) for stereocontrol.

- Process Analytical Technology (PAT) : Monitor reaction progress via in situ FTIR to minimize byproducts.

- Crystallization Studies : Use polymorph screening (e.g., solvent-drop grinding) to isolate the most stable crystalline form .

Q. What computational methods are suitable for predicting binding modes with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with flexible side chains in the binding pocket (e.g., PARP-1’s NAD-binding site).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).

- QSAR Models : Develop 2D/3D descriptors (e.g., topological polar surface area) to correlate with bioactivity data .

Q. How should stability studies be designed under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours.

- Analytical Monitoring : Use HPLC-DAD at λ = 254 nm to track degradation products (e.g., hydrolyzed benzamide).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.